Nifedipine

Catalog No.
S537192
CAS No.
21829-25-4
M.F
C17H18N2O6
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nifedipine

CAS Number

21829-25-4

Product Name

Nifedipine

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3

InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Insoluble
Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17
In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C
1.77e-02 g/L

Synonyms

Adalat, Bay 1040, BAY a 1040, Bay-1040, BAY-a-1040, Bay1040, BAYa1040, Cordipin, Cordipine, Corinfar, Fenigidin, Korinfar, Monohydrochloride, Nifedipine, Nifangin, Nifedipine, Nifedipine GTIS, Nifedipine Monohydrochloride, Nifedipine-GTIS, Procardia, Procardia XL, Vascard

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Description

The exact mass of the compound Nifedipine is 346.1165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)insolublesolubility at 20 °c (g/l): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17in water, 1.7x10-5 mol/l = 5.9 mg/l at 25 °c1.77e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anal Fissure Treatment:

Chronic anal fissures are a painful condition caused by tears in the anal sphincter. Nifedipine, as a calcium channel blocker, can help relax the sphincter, promoting healing. Studies have shown promising results. A single-blind randomized trial demonstrated significantly higher healing rates (70%) in patients treated with topical nifedipine compared to the control group (12%) after four weeks [].

Potential Benefits for Bone Health:

While some calcium channel blockers might be linked to an increased risk of osteoporosis, nifedipine seems to have a different effect. Research suggests it might possess protective qualities. A retrospective cohort study observed a potential association between nifedipine use and a lower risk of developing osteoporosis compared to other calcium channel blockers []. More research is needed to confirm these findings.

Investigation in Pre-eclampsia Management:

Other Areas of Exploration:

Scientific research continues to explore nifedipine's potential applications in various fields. Some ongoing investigations include:

  • Understanding nifedipine's role in heart failure treatment.
  • Examining its effects on migraine headaches.
  • Studying its potential impact on certain neurological disorders.

Nifedipine is classified as a dihydropyridine calcium channel blocker. Its chemical formula is C₁₇H₁₈N₂O₆, with a molar mass of 346.339 g/mol. The compound functions by inhibiting the influx of calcium ions through voltage-dependent L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure . It is available in both immediate-release and extended-release formulations, allowing for flexible dosing based on patient needs .

Nifedipine acts as a calcium channel blocker. It binds to L-type calcium channels in the smooth muscle cells of blood vessels, preventing calcium ions from entering the cells []. This relaxation of smooth muscle cells leads to vasodilation (widening of blood vessels). By lowering peripheral vascular resistance, nifedipine allows the heart to pump blood more efficiently, thereby reducing blood pressure and alleviating chest pain associated with angina.

Nifedipine undergoes various metabolic transformations in the body. The primary metabolic pathway involves cytochrome P450 3A4, converting nifedipine into several metabolites, including 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and 2-hydroxymethyl-pyridine carboxylic acid . The elimination of nifedipine occurs mainly through urine (60-80%) as inactive metabolites .

The primary biological activity of nifedipine is its ability to relax vascular smooth muscle. This mechanism reduces peripheral vascular resistance and increases coronary blood flow, effectively lowering systemic blood pressure and alleviating angina symptoms . Nifedipine also exhibits some antagonistic activity against mineralocorticoid receptors, which may contribute to its therapeutic effects .

Nifedipine can be synthesized through various chemical pathways. One common method involves the reaction of 2,6-dimethyl-4-hydroxy-pyridine-3-carboxylic acid with ethyl chloroacetate to form the corresponding ester, followed by nitration and subsequent cyclization to yield the final product . This multi-step synthesis highlights the complexity involved in producing nifedipine.

Nifedipine is primarily used for:

  • Hypertension: It effectively lowers blood pressure in patients with high blood pressure.
  • Angina Pectoris: It alleviates chest pain associated with angina by improving blood flow to the heart.
  • Raynaud's Phenomenon: Nifedipine can help manage symptoms related to this condition by promoting vasodilation.
  • Preterm Labor: In some cases, it is used to delay labor by relaxing uterine muscles .

Nifedipine has several notable interactions:

  • Grapefruit Juice: Consumption can increase nifedipine levels in the bloodstream, enhancing side effects .
  • Other Medications: Drugs like St. John's Wort and cimetidine can affect the metabolism of nifedipine, potentially leading to altered efficacy or increased side effects .
  • Alcohol: Alcohol consumption may exacerbate side effects such as dizziness or hypotension .

Several compounds share similarities with nifedipine in terms of their pharmacological effects as calcium channel blockers. Below is a comparison highlighting their uniqueness:

CompoundClassUnique Features
AmlodipineDihydropyridineLonger half-life; once-daily dosing
DiltiazemBenzothiazepineNon-dihydropyridine; also affects heart rate
VerapamilPhenylalkylaminePrimarily affects cardiac muscle; used for arrhythmias

Nifedipine's unique profile lies in its rapid onset of action and specific use cases such as Prinzmetal angina and preterm labor management .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992)
Solid

Color/Form

Yellow crystals

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

346.11648630 g/mol

Monoisotopic Mass

346.11648630 g/mol

Heavy Atom Count

25

LogP

2.2
2.2 (LogP)
log Kow = 2.20
2

Decomposition

When heated to decomposition, it emits toxic fumes of /nitrogen oxides/.

Appearance

Light yellow to yellow crystalline solid.

Melting Point

342 to 345 °F (NTP, 1992)
172-174 °C
172 - 174 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I9ZF7L6G2L

Related CAS

60299-11-8 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (35.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nifedipine capsules are indicated to treat vasospastic angina and chronic stable angina. Extended release tablets are indicated to treat vasospastic angina, chronic stable angina, and hypertension.
FDA Label

Livertox Summary

Nifedipine is a first generation calcium channel blocker used to treat hypertension and angina pectoris. Nifedipine therapy is associated with a low rate of serum enzyme elevations and has been linked to several instances of clinically apparent acute liver injury.

Drug Classes

Cardiovascular Agents

Therapeutic Uses

Calcium Channel Blockers; Tocolytic Agents; Vasodilator Agents
Nifedipine extended-release tablets are indicated for the management of vasospastic angina confirmed by any of the following criteria: 1) classical pattern of angina at rest accompanied by ST segment elevation, 2) angina or coronary artery spasm provoked by ergonovine, or 3) angiographically demonstrated coronary artery spasm. In those patients who have had angiography, the presence of significant fixed obstructive disease is not incompatible with the diagnosis of vasospastic angina, provided that the above criteria are satisfied. Nifedipine extended-release may also be used where the clinical presentation suggests a possible vasospastic component but where vasospasm has not been confirmed, eg, where pain has a variable threshold on exertion or in unstable angina where electrocardiographic findings are compatible with intermittent vasospasm, or when angina is refractory to nitrates and/or adequate doses of beta blockers. /Included in US product label/
Nifedipine extended-release tablets are indicated for the management of chronic stable angina (effort-associated angina) without evidence of vasospasm in patients who remain symptomatic despite adequate doses of beta blockers and/or organic nitrates or who cannot tolerate those agents. /Included in US product label/
Nifedipine extended-release tablets (ADALAT CC) is indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensive agents. /Included in US product label/

Pharmacology

Nifedipine is an inhibitor of L-type voltage gated calcium channels that reduces blood pressure and increases oxygen supply to the heart.[A190204] Immediate release nifedipine's duration of action requires dosing 3 times daily.[L11383] Nifedipine dosing is generally 10-120mg daily.[L11383] Patients should be counselled regarding the risk of excessive hypotension, angina, and myocardial infarction.[L11383]
Nifedipine is a dihydropyridine calcium channel blocking agent. Nifedipine inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA05 - Nifedipine

Mechanism of Action

Nifedipine blocks voltage gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina.
The principal physiologic action of nifedipine is to inhibit the transmembrane influx of extracellular calcium ions across the membranes of myocardial cells and vascular smooth muscle cells, without changing serum calcium concentrations. Calcium plays important roles in the excitation-contraction coupling processes of the heart and vascular smooth muscle cells and in the electrical discharge of the specialized conduction cells of the heart. The membranes of these cells contain numerous channels that carry a slow inward current and that are selective for calcium. Activation of these slow calcium channels contributes to the plateau phase (phase 2) of the action potential of cardiac and vascular smooth muscle cells. The exact mechanism whereby nifedipine inhibits calcium ion influx across the slow calcium channels is not known, but the drug is thought to inhibit ion-control gating mechanisms of the channel, deform the slow channel, and/or interfere with release of calcium from the sarcoplasmic reticulum. By inhibiting calcium influx, nifedipine inhibits the contractile processes of cardiac and vascular smooth muscle, thereby dilating the main coronary and systemic arteries.
Nifedipine is a peripheral arterial vasodilator which acts directly on vascular smooth muscle. The binding of nifedipine to voltage-dependent and possibly receptor-operated channels in vascular smooth muscle results in an inhibition of calcium influx through these channels. Stores of intracellular calcium in vascular smooth muscle are limited and thus dependent upon the influx of extracellular calcium for contraction to occur. The reduction in calcium influx by nifedipine causes arterial vasodilation and decreased peripheral vascular resistance which results in reduced arterial blood pressure.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Vapor Pressure

2.6X10-8 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate
Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate
Methyl 3-aminobut-2-enoate

Other CAS

21829-25-4

Absorption Distribution and Excretion

Sublingual dosing leads to a Cmax of 10ng/mL, with a Tmax of 50min, and an AUC of 25ng\*h/mL. Oral dosing leads to a Cmax of 82ng/mL, with a Tmax of 28min, and an AUC of 152ng\*h/mL. Nifedipine is a Biopharmaceutics Classification System Class II drug, meaning it has low solubility and high intestinal permeability. It is almost completely absorbed in the gastrointestinal tract but has a bioavilability of 45-68%, partly due to first pass metabolism.
Nifedipine is 60-80% recovered in the urine as inactive water soluble metabolites, and the rest is eliminated in the feces as metabolites.
The steady state volume of distribution of nifedipine is 0.62-0.77L/kg and the volume of distribution of the central compartment is 0.25-0.29L/kg.
The total body clearance of nifedipine is 450-700mL/min.
Approximately 90% of an oral dose of nifedipine is rapidly absorbed from the GI tract following oral administration of the drug as conventional capsules. Only about 45-75% of an oral dose as conventional capsules reaches systemic circulation as unchanged drug since nifedipine is metabolized on first pass through the liver. Peak serum concentrations usually are reached within 0.5-2 hours after oral administration as conventional capsules. Food appears to decrease the rate but not the extent of absorption of nifedipine as conventional capsules.
Plasma drug concentrations rise at a gradual, controlled rate after a nifedipine extended-release tablet dose and reach a plateau at approximately six hours after the first dose. For subsequent doses, relatively constant plasma concentrations at this plateau are maintained with minimal fluctuations over the 24-hour dosing interval. About a four-fold higher fluctuation index (ratio of peak to trough plasma concentration) was observed with the conventional immediate-release nifedipine capsule at t.i.d. dosing than with once daily nifedipine extended-release tablet.
At steady-state the bioavailability of the nifedipine extended-release tablet is 86% relative to immediate-release nifedipine capsules. Administration of the nifedipine extended-release tablet in the presence of food slightly alters the early rate of drug absorption, but does not influence the extent of drug bioavailability. Markedly reduced GI retention time over prolonged periods (ie, short bowel syndrome), however, may influence the pharmacokinetic profile of the drug which could potentially result in lower plasma concentrations.
The manufacturer states that relative oral bioavailability differs little if conventional nifedipine capsules are swallowed intact, bitten and swallowed, or bitten and held sublingually. However, some data indicate that the rate and extent of absorption of nifedipine following sublingual administration may be decreased substantially. Oral bioavailability of nifedipine may be increased up to twofold in patients with liver cirrhosis.
For more Absorption, Distribution and Excretion (Complete) data for Nifedipine (10 total), please visit the HSDB record page.

Metabolism Metabolites

Nifedipine is predominantly metabolized by CYP3A4. Nifedipine is predominantly metabolized to 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, and then further metabolized to 2-hydroxymethyl-pyridine carboxylic acid. Nifedipine is also minorly metabolized to dehydronifedipine.
The drug is extensively metabolized in the liver (to highly water-soluble, inactive metabolites) by the cytochrome P-450 microsomal enzyme system, including CYP3A.
Nifedipine has known human metabolites that include Oxidized nifedipine.

Wikipedia

Nifedipine
Ivermectin

Drug Warnings

The National Heart, Lung, and Blood Institute (NHLBI) concluded from the apparent concordance of findings from observational studies in hypertensive patients and from randomized studies principally in acute myocardial infarction and unstable angina patients that it seems prudent and consistent with current evidence to recommend that short-acting nifedipine, especially at high doses, be used in the management of hypertension, angina, or myocardial infarction with great caution, if at all.
The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), which compared long-term therapy with an ACE inhibitor (lisinopril) or dihydropyridine-derivative calcium-channel blocker (amlodipine) revealed no difference in the primary outcome of combined fatal coronary heart disease or nonfatal myocardial infarction among these therapies.
Serious adverse reactions requiring discontinuance of nifedipine therapy or dosage adjustment are relatively rare. An increase in the frequency, intensity, and duration of angina, possibly resulting from hypotension, has occurred rarely during initiation of nifedipine therapy. Additional serious adverse effects including myocardial infarction, congestive heart failure or pulmonary edema, and ventricular arrhythmia or conduction defects have reportedly occurred in 4%, 2%, and less than 0.5% of patients receiving conventional nifedipine capsules, respectively, but these have not been directly attributed to the drug.
Rarely, patients, usually receiving a beta blocker, have developed heart failure after beginning nifedipine. Patients with tight aortic stenosis may be at greater risk for such an event, as the unloading effect of nifedipine would be expected to be of less benefit to those patients, owing to their fixed impedance to flow across the aortic valve.
For more Drug Warnings (Complete) data for Nifedipine (32 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half life of nifedipine is approximately 2 hours.
In patients with normal renal and hepatic function, the plasma half-life of nifedipine is about 2 hours when administered as conventional capsules, and about 7 hours when administered as extended-release tablets (Adalat CC).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Heating 2-nitrobenzaldehyde with an excess of methyl acetoacetate and ammonia in methanol for several hours affords nifedipine as light-sensitive yellow crystals in high yield.
Preparation: Bossert, Vater, ZA 6801482; eidem, US 3485847 (1968, 1969 both to Bayer)

Analytic Laboratory Methods

Analyte: nifedipine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: nifedipine; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: nifedipine; matrix: chemical identification; procedure: retention time of the major peak of the chromatogram with comparison to standards
Analyte: nifedipine; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 235 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for Nifedipine (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: nifedipine; matrix: pharmaceutical preparation (capsule); procedure: thin-layer chromatography with comparison to standards (chemical identification)
Analyte: nifedipine; matrix: pharmaceutical preparation (capsule): procedure: liquid chromatography with ultraviolet detection at 265 nm and comparison to standards (chemical purity)
Analyte: nifedipine; matrix: pharmaceutical preparation (capsule); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)
Analyte: nifedipine; matrix: pharmaceutical preparation (extended-release tablet); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)
For more Clinical Laboratory Methods (Complete) data for Nifedipine (9 total), please visit the HSDB record page.

Storage Conditions

Nifedipine liquid-filled capsules should be protected from light and moisture and stored in tight, light-resistant containers at a temperature of 15-25 °C, and extended-release tablets of the drug should be protected from light and moisture and stored in tight, light-resistant containers at a temperature less than 30 °C.

Interactions

Quinidine is a substrate of CYP3A and has been shown to inhibit CYP3A in vitro. Co-administration of multiple doses of quinidine sulfate, 200 mg t.i.d., and nifedipine, 20 mg t.i.d., increased Cmax and AUC of nifedipine in healthy volunteers by factors of 2.30 and 1.37, respectively. The heart rate in the initial interval after drug administration was increased by up to 17.9 beats/minute. The exposure to quinidine was not importantly changed in the presence of nifedipine. Monitoring of heart rate and adjustment of the nifedipine dose, if necessary, are recommended when quinidine is added to a treatment with nifedipine.
Pre-treatment of healthy volunteers with 30 mg or 90 mg t.i.d. diltiazem p.o. increased the AUC of nifedipine after a single dose of 20 mg nifedipine by factors of 2.2 and 3.1, respectively. The corresponding Cmax values of nifedipine increased by factors of 2.0 and 1.7, respectively. Caution should be exercised when co-administering diltiazem and nifedipine and a reduction of the dose of nifedipine should be considered.
Verapamil, a CYP3A inhibitor, can inhibit the metabolism of nifedipine and increase the exposure to nifedipine during concomitant therapy. Blood pressure should be monitored and reduction of the dose of nifedipine considered.
In healthy volunteers receiving single dose of 20 mg nifedipine ER and benazepril 10 mg, the plasma concentrations of benazeprilat and nifedipine in the presence and absence of each other were not statistically significantly different. A hypotensive effect was only seen after co-administration of the two drugs. The tachycardic effect of nifedipine was attenuated in the presence of benazepril.
For more Interactions (Complete) data for Nifedipine (22 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Stability of Compounded Topical Nifedipine in Cream, Gel, and Ointment Bases

Arezou Teimouri, Pollen Yeung, Remigius U Agu
PMID: 34297697   DOI:

Abstract

The objective of this study was to investigate the stability of compounded nifedipine cream in gel and ointment formulations dispensed in white plastic and glass amber jars. Extemporaneously compounded nifedipine cream (Glaxal Base), gel (K-Y Jelly), and ointment (Aquaphor) in white plastic and glass amber jars were stored at 4°C, 23°C, and 40°C. We determined potency on days 0, 7, 14, 30, 60, and 90, and subsequently assigned beyond-use-dates based on United States Pharmacopeia recommendations, organoleptic properties, and pH changes. Nifedipine potency in cream and ointment stored in white plastic jars was within ±10% of initial for 90 days (excluding day 14 for cream). In glass amber jars, potency was outside the acceptable range by day 14 at 23°C but within range for 90 days at 4°C (excluding day 30). Nifedipine potency was maintained for 90 days in both jars at 23°C and 4°C (excluding day 30) and in white plastic jars at 40°C, but 60 days stored in glass amber jars. The pH of formulations was stable with changes of less than 1-unit pH. At 40°C, a significant decrease in apparent viscosity of cream was evident on day 90. There was a decrease in apparent viscosity and phase separation of the ointment at 40°C and an increase in apparent viscosity (difficult to mix) at 4°C on day 14 onwards. Significant organoleptic changes were observed by day 7 at 40°C (decrease in apparent viscosity and abnormal odor by day 90), day 30 at 4°C (thicker consistency), and day 90 at 23°C (abnormal odor). Storage in white plastic jars at 23°C is recommended for compounded topical nifedipine cream and ointment (for 90 days), and for gel (60 days).


Coronary hypercontractility to acidosis owes to the greater activity of TMEM16A/ANO1 in the arterial smooth muscle cells

Pengmei Guo, Yu Liu, Xiaojia Xu, Guijin Ma, Xiaomin Hou, Yanying Fan, Mingsheng Zhang
PMID: 34243598   DOI: 10.1016/j.biopha.2021.111615

Abstract

Severe acidosis deteriorates cardiac injury. Rat coronary arteries (RCAs) are unusually hypercontractive to extracellular (o) acidosis (EA). TMEM16A-encoded anoctamin 1 (ANO1), a Ca
-activated chloride channel (CaCC), plays an important role in regulating coronary arterial tension.
We tested the possibility that the activation of CaCCs in the arterial smooth muscle cell (ASMC) contributes to EA-induced RCA constriction.
ANO1 expression was detected with immunofluorescence staining and Western blot. TMEM16A mRNA was assessed with quantitative Real-Time PCR. Cl
currents and membrane potentials were quantified with a patch clamp. The vascular tension was recorded with a myograph. Intracellular (i) level of Cl
and Ca
was measured with fluorescent molecular probes.
ANO1 was expressed in all tested arterial myocytes, but was much more abundant in RCA ASMCs as compared with ASMCs isolated from rat cerebral basilar, intrarenal and mesenteric arteries. EA reduced [Cl
]
levels, augmented CaCC currents exclusively in RCA ASMCs and depolarized RCA ASMCs to a greater extent. Cl
deprivation, which depleted [Cl
]
by incubating the arteries or their ASMCs in Cl
-free bath solution, decreased EA-induced [Cl
]
reduction, diminished EA-induced CaCC augmentation and time-dependently depressed EA-induced RCA constriction. Inhibitor studies showed that these EA-induced effects including RCA constriction, CaCC current augmentation, [Cl
]
reduction and/or [Ca
]
elevation were depressed by various Cl
channel blockers, [Ca
]
release inhibitors and L-type voltage-gated Ca
channel inhibitor nifedipine. ANO1 antibody attenuated all observed changes induced by EA in RCA ASMCs.
The greater activity of RCA ASMC CaCCs complicated with an enhanced Ca
mobilization from both [Ca
]
release and [Ca
]
influx plays a pivotal role in the distinctive hypercontractility of RCAs to acidosis. Translation of these findings to human beings may lead to a new conception in our understanding and treating cardiac complications in severe acidosis.


Development and validation of dual-cardiotoxicity evaluation method based on analysis of field potential and contractile force of human iPSC-derived cardiomyocytes / multielectrode assay platform

Seul-Gi Lee, Jin Kim, Min-Seok Oh, Bokyeong Ryu, Kyu-Ree Kang, Jieun Baek, Jin-Moo Lee, Sun-Ok Choi, C-Yoon Kim, Hyung Min Chung
PMID: 33813278   DOI: 10.1016/j.bbrc.2021.03.039

Abstract

A recent in vitro cardiovascular safety pharmacology test uses cardiomyocytes derived from human induced pluripotent stem cells (hiPSCs) to overcome the limitations of the classical test systems, such as species differences and local channel analysis. The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a new proarrhythmia screening paradigm proposed by a CiPA steering expert group, which essentially requires iPSCs derived cardiomyocyte-based electrophysiological evaluation technology. Moreover, the measurement of the contractile force is also emerging as an important parameter to recapitulate non-proarrhythmic cardiotoxicity. Therefore, we constructed an multielectrode assay (MEA) evaluation method that can measure the electrophysiological changes with 6 reference drugs in hiPSC-derived cardiomyocytes. Subsequently, it was confirmed that the electrophysiological were changed in accordance with the mechanism of action of the drugs. Furthermore, based on the multi-probe impedance, we confirmed the decrease in contractile force due to treatment with drugs, and developed a platform to evaluate cardiotoxicity according to drugs along with field potential changes. Our excitation-contraction coupling cardiotoxicity assessment is considered to be more supportive in cardiac safety studies on pharmacologic sensitivity by complementing each assessment parameter.


Effects of the valsartan/amlodipine combination and nifedipine gastrointestinal therapeutic system monotherapy on brachial pulse pressure and radial augmentation index in hypertensive patients

Shao-Kun Xu, Wei-Fang Zeng, Yan Li, Liang-Long Chen, Jian-Hong Xie, Ji-Guang Wang
PMID: 33734121   DOI: 10.1097/MBP.0000000000000527

Abstract

In a substudy of a randomized controlled trial, we investigated the effects of the valsartan/amlodipine single-pill combination and nifedipine gastrointestinal therapeutic system (GITS) monotherapy on brachial pulse pressure (bPP) and radial augmentation index (rAI) in patients with previously uncontrolled hypertension.
We performed measurements of clinic blood pressure (BP) and pulse rate and rAI (n = 63) and ambulatory BP monitoring (n = 42) at baseline and 12-week of follow-up. Analysis of covariance was performed to calculate the least square mean change from baseline and between-group differences [95% confidence interval (CI)]. Correlation analysis was performed to study the interrelationship between the changes in bPP and rAI and in pulse rate.
After 12-week treatment, clinic and ambulatory SBP/DBP and pulse rate were not differently changed between the valsartan/amlodipine (n = 29) and nifedipine GITS groups (n = 34, P ≥ 0.06) except daytime SBP (P = 0.01). The reductions in 24-h and daytime ambulatory bPP were significantly greater in the former than the latter group (P ≤ 0.04). rAI increased slightly by 3.5% (P = 0.20) and 5.2% (P = 0.06) in the valsartan/amlodipine and nifedipine groups, respectively, with a between-group difference of -1.7% (95% CI -9.6 to 6.1%, P = 0.66). In the two groups combined, the changes in clinic and ambulatory bPP were not or weakly associated with that in clinic or ambulatory pulse rate (r = -0.14 to 0.36, P = 0.02-0.95), while the changes in rAI were more strongly or significantly associated with that in clinic or ambulatory pulse rate (r = -0.39 to -0.23, P = 0.02-0.16).
Antihypertensive drug-induced changes in rAI but not bPP were dependent on pulse rate.


Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats

Angela Bischoff, Martina Stickan-Verfürth, Martin C Michel
PMID: 34361613   DOI: 10.3390/molecules26154460

Abstract

Neuropeptide Y (NPY) acts via multiple receptor subtypes termed Y
, Y
and Y
. While Y
receptor-mediated effects, e.g., in the vasculature, are often sensitive to inhibitors of L-type Ca
channels such as nifedipine, little is known about the role of such channels in Y
-mediated effects such as diuresis and natriuresis. Therefore, we explored whether nifedipine affects NPY-induced diuresis and natriuresis. After pre-treatment with nifedipine or vehicle, anesthetized rats received infusions or bolus injections of NPY. Infusion NPY (1 µg/kg/min) increased diuresis and natriuresis, and this was attenuated by intraperitoneal injection of nifedipine (3 µg/kg). Concomitant decreases in heart rate and reductions of renal blood flow were not attenuated by nifedipine. Bolus injections of NPY (0.3, 1, 3, 10 and 30 μg/kg) dose-dependently increased mean arterial pressure and renovascular vascular resistance; only the higher dose of nifedipine (100 μg/kg/min i.v.) moderately inhibited these effects. We conclude that Y
-mediated diuresis and natriuresis are more sensitive to inhibition by nifedipine than Y
-mediated renovascular effects. Whether this reflects a general sensitivity of Y
receptor-mediated responses or is specific for diuresis and natriuresis remains to be investigated.


Preparation and Drug Release Behavior of Nifedipine-Loaded Poly(lactic acid)/Polyethylene Glycol Microcapsules

Heeseok Jeong, Hyunju Lim, Deuk Yong Lee, Yo-Seung Song, Bae-Yeon Kim
PMID: 33715683   DOI: 10.1166/jnn.2021.19168

Abstract

Nifedipine (NF)-loaded poly(lactic acid) (PLA) and PLA/polyethylene glycol (PLA/PEG) microcapsules are synthesized using a high-speed agitator and a syringe pump with an oil-in-water emulsion-solvent evaporation technique to evaluate the effect of PLA/PEG ratio on morphology and drug release behavior of the capsules. Fourier transform infrared spectroscopy (FT-IR), differential scanning calorimeter (DSC), and X-ray diffraction (XRD) results indicate that PEG reacts successfully with PLA due to the ether bond between PEG and PLA. The drug release rate of PLA and PLA/PEG capsules increases dramatically from 0 to 5 min and then reaches a plateau within 15 to 20 min. Due to the high specific surface area, the amount of NF released is raised by reducing the PLA concentration from 5 wt% to 2 wt%. Unlike PLA capsules, the drug release rate of PLA/PEG capsules increases due to the size effect by varying the PLA/PEG ratio from 10/0 to 6/4. Larger PLA/PEG capsules are attributed to higher amounts of encapsulated NF. The capsules show no evidence of cytotoxicity, suggesting that the PLA and PLA/PEG drug carriers are clinically safe.


Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids

Martin Kondža, Mirza Bojić, Ivona Tomić, Željan Maleš, Valentina Rezić, Ivan Ćavar
PMID: 34069400   DOI: 10.3390/molecules26103018

Abstract

Acacetin, apigenin, chrysin, and pinocembrin are flavonoid aglycones found in foods such as parsley, honey, celery, and chamomile tea. Flavonoids can act as substrates and inhibitors of the CYP3A4 enzyme, a heme containing enzyme responsible for the metabolism of one third of drugs on the market. The aim of this study was to investigate the inhibitory effect of selected flavonoids on the CYP3A4 enzyme, the kinetics of inhibition, the possible covalent binding of the inhibitor to the enzyme, and whether flavonoids can act as pseudo-irreversible inhibitors. For the determination of inhibition kinetics, nifedipine oxidation was used as a marker reaction. A hemochromopyridine test was used to assess the possible covalent binding to the heme, and incubation with dialysis was used in order to assess the reversibility of the inhibition. All the tested flavonoids inhibited the CYP3A4 enzyme activity. Chrysin was the most potent inhibitor:
= 2.5 ± 0.6 µM,
= 2.4 ± 1.0 µM,
= 0.07 ± 0.01 min
,
/
= 0.03 min
µM
. Chrysin caused the highest reduction of heme (94.5 ± 0.5% residual concentration). None of the tested flavonoids showed pseudo-irreversible inhibition. Although the inactivation of the CYP3A4 enzyme is caused by interaction with heme, inhibitor-heme adducts could not be trapped. These results indicate that flavonoids have the potential to inhibit the CYP3A4 enzyme and interact with other drugs and medications. However, possible food-drug interactions have to be assessed clinically.


Effectiveness and Tolerability of Nifedipine GITS in Patients with Chronic Kidney Disease and Uncontrolled Hypertension: A Prospective, Multicenter, Observational Study (ADRENAL)

Rong Lv, Jianghua Chen, Huamin Wang, Jijun Wang, Hong Cheng, Rong Li, Wei Li, Tao Zhang, Lixin Wei, Qinkai Chen, Jian Huang, Feng Yu, Shizhong Shen, Henglan Wu, Cuihong Liu, Fuyuan Hong, Jie Liu, Xiaoru Zhang, Hua Xiao, Wenbin Song
PMID: 34331258   DOI: 10.1007/s12325-021-01850-3

Abstract

Achieving target blood pressure (BP) goals in patients with chronic kidney disease (CKD) and uncontrolled hypertension is a challenge. Various studies have shown the efficacy of nifedipine gastrointestinal therapeutic system (GITS) 60 mg in patients with hypertension. However, there is a paucity of clinical studies in patients with CKD. Hence, we conducted this study to evaluate the effectiveness and tolerability of nifedipine GITS 60 mg in Chinese patients with CKD and uncontrolled hypertension in real-world clinical settings.
In a prospective, multicenter, observational study, Chinese patients with CKD and uncontrolled hypertension were given nifedipine GITS 60 mg with a primary endpoint of change in office systolic BP (SBP) at 12 weeks. The secondary endpoints included changes at 12 weeks in office diastolic BP (DBP), office SBP and DBP in SBP subgroups (140-160 mmHg and ≥ 160 mmHg) and CKD stages subgroups, SBP and DBP control rate, and the adverse events (AEs). Statistical analysis was performed using SAS
version 9.4.
In total, 871 and 622 patients were included in the safety analysis set and efficacy analysis set respectively. The mean office SBP and DBP at baseline were 162.9 and 97.3 mmHg, respectively. At week 12, the mean change in SBP was - 24.0 mmHg (95% confidence interval [CI] - 25.32, - 22.65 mmHg); after missing data were accounted for, it was - 23.9 mmHg (95% CI - 25.25, - 22.60 mmHg). Marked decreases in DBP, and office SBP and DBP in baseline SBP subgroups as well as CKD stages were observed at week 12. The BP control rate at week 12 was 50.0%. Twenty-three (2.6%) patients reported at least one drug-related AEs. No event of hypotension or death occurred during the study.
Nifedipine GITS 60 mg showed effectiveness and tolerability in reducing office SBP and DBP in Chinese patients with CKD and uncontrolled hypertension.
ClinicalTrials.gov identifier
.


A comparative study of transdermal nitroglycerine patch and oral nifedipine in preterm labor

Prabhleen Kaur, Anita Madan, Sujata Sharma
PMID: 33727509   DOI: 10.4103/aam.aam_11_20

Abstract

Currently, the main goal for the use of tocolytic therapy is to delay the birth so as to allow the use of corticosteroids for accelerating fetal lung maturity and maternal transfer to a tertiary care center and thereby reducing neonatal morbidity and mortality.
The aims amd objectives were to compare the safety and efficacy of transdermal nitroglycerine patch with oral nifedipine as a tocolytic agent to arrest preterm labor and prevent preterm birth.
Based on the selection criteria, 50 patients were selected randomly in Group A and Group B. Group A women were given transdermal nitroglycerin patch, which delivered 10 mg Nitroglycerin (NTG) over 24 h and it was applied to the woman's abdomen followed by another patch of 10 mg after 1 h if contractions persisted. After 24 h, it was replaced by a fresh patch. Group B women were given an oral loading dose of nifedipine 20 mg followed by a similar dose if contractions persisted after 1 h. A maintenance dose of 10 mg thrice daily was given if contractions were suppressed. Patients were monitored from the time of admission to the time of discharge.
The mean duration of prolongation of pregnancy in Group B (3.68 ± 1.91 days) was significantly more than Group A (2.78 ± 1.39 days). Headache was seen significantly more in Group A (42%) than group B (6%). Tachycardia, hypotension, and palpitation showed no statistically significant difference between them. There was no statistically significant difference in the birth weight of the babies in both the groups.
Nifedipine is a safe and effective drug in prolonging preterm labor and has minimal maternal and neonatal side effects.


Explore Compound Types